

# CAS number 556-38-7 properties and hazards

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An In-Depth Technical Guide to Guanfacine Hydrochloride (CAS RN: 29110-48-3) for Researchers and Drug Development Professionals

### **Abstract**

Guanfacine hydrochloride, a selective α2A-adrenergic receptor agonist, has transitioned from a primary treatment for hypertension to a key non-stimulant therapy for Attention-Deficit/Hyperactivity Disorder (ADHD). This guide provides a comprehensive overview of its chemical properties, pharmacodynamics, pharmacokinetics, and associated hazards. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its core signaling pathway, offering a critical resource for researchers and professionals in drug development.

# **Chemical and Physical Properties**

Guanfacine hydrochloride is the salt form of guanfacine, a centrally acting  $\alpha 2A$ -adrenergic agonist.[1] Its chemical and physical properties are summarized below.



Property	Value	Reference
Chemical Name	N-Amidino-2-(2,6- dichlorophenyl) acetamide monohydrochloride	[2]
CAS Number	29110-48-3	[3]
Molecular Formula	С9Н10СІ3N3О	[3]
Molecular Weight	282.55 g/mol	[1][2]
Appearance	White to off-white powder	[2]
Solubility	Sparingly soluble in water and alcohol; slightly soluble in acetone	[2]
Protein Binding	Approximately 70%	[2]
Volume of Distribution	6.3 L/kg	[2]

## **Pharmacodynamics and Mechanism of Action**

Guanfacine's therapeutic effects are primarily mediated through its selective agonism of the  $\alpha$ 2A-adrenergic receptor subtype.[4] This selectivity distinguishes it from less specific  $\alpha$ 2-agonists like clonidine.[5][6]

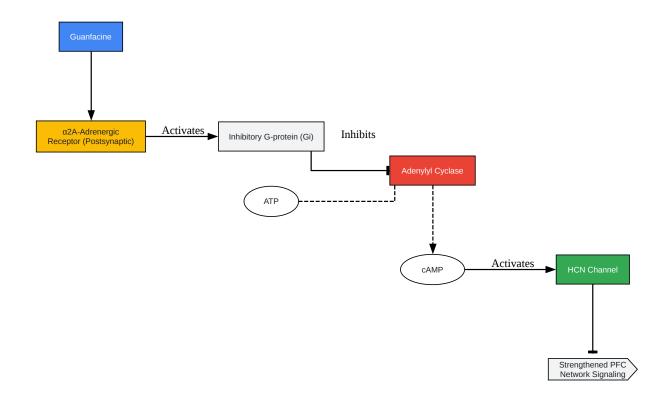
## **Mechanism in ADHD**

In the prefrontal cortex (PFC), an area crucial for executive functions like attention and impulse control, guanfacine stimulates postsynaptic α2A-adrenergic receptors on the dendritic spines of pyramidal neurons.[4][7][8] This activation triggers a G-protein coupled signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[4] The reduction in cAMP closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which strengthens the connectivity and signaling of PFC networks.[4][6] This enhanced neuronal firing improves the regulation of attention, working memory, and impulse control, which are core executive functions impaired in ADHD.[4][7]

## **Mechanism in Hypertension**



By stimulating central  $\alpha$ 2A-adrenergic receptors in the brain's vasomotor center, guanfacine reduces sympathetic nerve impulses to the heart and blood vessels.[2][4] This results in a decrease in peripheral vascular resistance and a slight reduction in heart rate, ultimately lowering blood pressure.[2][5][7]



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Caption: Guanfacine's α2A-Adrenergic Receptor Signaling Pathway in the PFC.

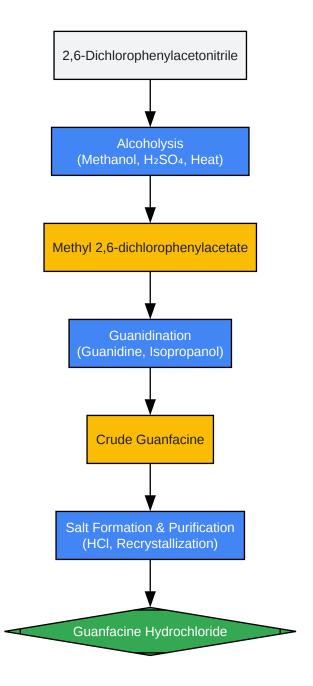
# **Experimental Protocols**



## **Synthesis of Guanfacine Hydrochloride**

Several synthetic routes for guanfacine hydrochloride have been documented. A common method proceeds from 2,6-dichlorophenylacetonitrile.[9][10][11]

Workflow:



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Caption: A common synthetic route for Guanfacine hydrochloride.



#### Methodology:

- Alcoholysis: 2,6-dichlorophenylacetonitrile is dissolved in methanol, and concentrated sulfuric acid is added. The mixture is heated to facilitate alcoholysis, yielding methyl 2,6dichlorophenylacetate.[10][11]
- Guanidination: The resulting ester is then added to a solution of guanidine in isopropanol.
   The mixture is stirred at room temperature, leading to the precipitation of crude guanfacine.
   [9][10]
- Salt Formation and Purification: The crude guanfacine is suspended in isopropanol, and the pH is adjusted to 1-2 with a solution of hydrochloric acid in ethanol.[9][10] The resulting guanfacine hydrochloride is then purified, often by recrystallization from 95% ethanol, to yield the final product.[9]

## **Assay for Guanfacine Hydrochloride (USP Method)**

The United States Pharmacopeia (USP) provides a standardized High-Performance Liquid Chromatography (HPLC) method for the assay of Guanfacine Hydrochloride.[12]

#### Materials and Solutions:

- Mobile Phase: A filtered and degassed mixture of a buffer solution (monobasic potassium phosphate in water, adjusted to pH 3.0 with dilute phosphoric acid and triethylamine) and acetonitrile (79:21).[12]
- Standard Preparation: A solution of USP Guanfacine Hydrochloride Reference Standard (RS) in a mixture of acetonitrile and water (3:1) to a known concentration of about 1 mg/mL, followed by dilution with the Mobile Phase.[12]
- Assay Preparation: An accurately weighed quantity of the Guanfacine Hydrochloride sample
  is dissolved in an acetonitrile/water mixture (3:1) and subsequently diluted with the Mobile
  Phase to a comparable concentration as the Standard Preparation.[12]

#### Chromatographic System:

Apparatus: A liquid chromatograph equipped with a 220-nm detector.[12]



- Column: 4.6-mm × 15-cm column containing L1 packing.[12]
- Flow Rate: Approximately 1 mL per minute.[12]

#### Procedure:

- Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
- Record the chromatograms and measure the peak responses.
- Calculate the quantity of guanfacine hydrochloride in the portion of the sample taken by comparing the peak response from the Assay preparation to that of the Standard preparation.

# Hazards and Safety GHS Classification and Precautionary Statements

Guanfacine hydrochloride is classified as acutely toxic if swallowed (Category 3).[3]

- Hazard Statement: H301: Toxic if swallowed.[3]
- Precautionary Statements:
  - P264: Wash hands thoroughly after handling.[13]
  - P270: Do not eat, drink or smoke when using this product.[3][13]
  - P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
     [3]
  - P330: Rinse mouth.[3]
  - P405: Store locked up.[3][13]
  - P501: Dispose of contents/container in accordance with local regulations.

## **Handling and Personal Protection**



Standard laboratory safety protocols should be strictly followed.

- Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure an eyewash station and safety shower are accessible.[3][14]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety goggles with side-shields.[3]
  - Skin Protection: Handle with impervious gloves. Wear protective clothing.[3][14]
  - Respiratory Protection: Use a suitable respirator if dust formation is likely.[3]
- Safe Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
   [14]

#### First Aid Measures

- If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[14]
- If on Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[14]
- If in Eyes: Rinse with pure water for at least 15 minutes. Consult a doctor.[14]
- If Inhaled: Move the person into fresh air. If breathing is difficult, call a physician.[14]

## **Toxicological Information**

The primary adverse effects of guanfacine are extensions of its pharmacological action.

- Common Side Effects: Dry mouth, somnolence/sedation, dizziness, fatigue, headache, and nausea are commonly reported.[2] Sedative effects are dose-related and can be additive with other central nervous system depressants.[2]
- Cardiovascular: Hypotension, bradycardia, and syncope can occur.[15]



• Special Populations: Safety and effectiveness in pediatric patients under 12 have not been fully demonstrated. Caution is advised in patients with severe coronary insufficiency, recent myocardial infarction, cerebrovascular disease, or chronic renal or hepatic failure.[2]

## Conclusion

Guanfacine hydrochloride is a well-characterized selective  $\alpha 2A$ -adrenergic receptor agonist with established therapeutic roles in ADHD and hypertension. Its mechanism of action, centered on the modulation of prefrontal cortex signaling, provides a clear rationale for its efficacy in treating disorders of executive function. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its continued study and development in the pharmaceutical sciences.

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